molecular formula C2H4CuO2 B147589 Copper(II)acetate CAS No. 142-71-2

Copper(II)acetate

Cat. No.: B147589
CAS No.: 142-71-2
M. Wt: 123.60 g/mol
InChI Key: UMRSVAKGZBVPKD-UHFFFAOYSA-N
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Description

what is Cupric acetate?

Copper(II) Acetate, sometimes called cupric acetate. It is a chemical compound that has an equation Cu(OAc)2 where AcO is an acetate (CH3CO-2). The Cu2(OAc)4(H2O)2 is the hydrated derivative. Cu2(OAc)4(H2O)2 is composed of 1 molecule of water per every copper atom is sold on the market. Anhydrous copper(II) anacetate is an crystalline solid with a dark-green color and Cu2(OAc)4(H2O)2 is more blue-green. Copper acetate, just like other copper compounds emits a blue-green glow in flames. The mineral Hoganite is a natural type made up of copper(II) acetate.A closely related mineral, which also contains calcium and magnesium, is paceite.Both are extremely uncommon.

Copper Acetate Uses

Copper acetate is utilized as a catalyst, fungicide or oxidizer, as well as a blue-green pigment creating paints as well as other art tools. The blue-green crystals can be easy enough to cultivate as a beginning crystal-growing project. Today copper acetates can be employed as reagents to aid in the synthesis of various organic or organic substances. Copper(II) Acetate is utilized in biochemical applications, for example DNA extraction. It is utilized as an alternative source of copper for the inorganic synthesis process extremely high-purity (99.999 percent) copper (Cu) Acetate catalysts organic reactions and applications in electroplating and electrolysis.

Mechanism of Action

Target of Action

Copper(II) acetate, also referred to as cupric acetate, is a chemical compound with the formula Cu(OAc)2 . It is used as a source of copper(II) in inorganic synthesis and as a catalyst or an oxidizing agent in organic synthesis . The primary targets of Copper(II) acetate are the enzymes and proteins that contain amino acid residues such as cysteine, methionine, aspartic/glutamic acid, or histidine . These biomolecules readily form complexes with copper ions .

Mode of Action

Copper(II) acetate interacts with its targets by binding to these amino acid residues, thereby affecting the function of the biomolecules . In some cases, Copper(II) acetate acts as a catalyst, promoting the formation of carbon-carbon or carbon-heteroatom bonds . In other cases, it can cause oxidation of metabolic molecules .

Biochemical Pathways

Copper(II) acetate affects several biochemical pathways. For instance, it has been found that copper(II) ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Pharmacokinetics

It is known that copper(ii) acetate is soluble in water and slightly soluble in methanol, diethylether, and acetone . This solubility could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of Copper(II) acetate’s action can vary depending on the context. For instance, in the presence of certain amines and solvents, it can cause reactions that result in the formation of new compounds . In addition, Copper(II) acetate has been found to increase reactive oxygen species (ROS) production and induce cell programmed death on breast cancer cells at very low micromolar concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Copper(II) acetate. For example, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Copper(II) acetate’s action can also be influenced by the presence of other substances, such as amines and solvents .

Biological Activity

Copper(II) acetate (Cu(OAc)₂), a coordination compound of copper, has garnered significant attention in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological properties of copper(II) acetate, focusing on its cytotoxic effects, antimicrobial properties, and interactions with biomolecules.

Copper(II) acetate exists in both anhydrous and hydrated forms, with the hydrated form being more prevalent in biological studies. The anhydrous variant appears as a dark green crystalline solid, while the hydrated form is bluish-green. The compound is synthesized by reacting copper(II) hydroxide or basic copper(II) carbonate with acetic acid.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of copper(II) acetate and its complexes on various cancer cell lines. For instance, a study demonstrated that copper(II) complexes formed with non-steroidal anti-inflammatory drugs (NSAIDs) exhibited significant cytotoxicity against lung carcinoma cells while sparing healthy cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .

Table 1: Cytotoxic Effects of Copper(II) Acetate Complexes

ComplexCell LineIC50 (µM)Reference
Cu(OAc)₂-NicLung Carcinoma15.2
Cu(OAc)₂-NSAIDHealthy Cells>100

Antimicrobial Activity

Copper(II) acetate has demonstrated notable antimicrobial properties against a range of pathogens. A study involving the synthesis and characterization of copper(II) complexes with Schiff base ligands showed effective antibacterial activity against common bacteria such as Escherichia coli and Staphylococcus aureus. The disc diffusion method revealed significant inhibition zones, indicating the potential use of these complexes as antimicrobial agents .

Table 2: Antimicrobial Activity of Copper(II) Acetate Complexes

ComplexMicroorganismInhibition Zone (mm)Reference
Cu(OAc)₂-L1E. coli ATCC® 8739™15
Cu(OAc)₂-L2S. aureus ATCC® 6538™18

Interaction with Biomolecules

The interaction of copper(II) acetate with biomolecules such as proteins and DNA has been extensively studied. Research indicates that copper(II) acetate can intercalate into DNA, affecting its structure and function. Techniques such as UV-visible spectroscopy and fluorescence emission spectroscopy have been employed to study these interactions, revealing that the binding mode is likely intercalative .

Table 3: Binding Studies of Copper(II) Acetate with DNA

MethodologyObservationsReference
UV-Vis SpectroscopyShift in absorbance peaks indicating intercalation
Fluorescence EmissionDecrease in fluorescence intensity of ethidium bromide upon binding to DNA

Case Studies

Case Study 1: Anticancer Potential
A study investigated the effects of copper(II) acetate complexes on human lung cancer cells. The results indicated a dose-dependent increase in cytotoxicity, suggesting that these complexes could serve as potential therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of copper(II)-Schiff base complexes derived from copper(II) acetate. The findings showed effective inhibition against various bacterial strains, supporting the use of these compounds in developing new antimicrobial therapies .

Scientific Research Applications

Biochemical Applications

DNA Extraction and Biochemical Reactions

Copper(II) acetate is employed in biochemical applications, particularly in DNA extraction processes. Its ability to stabilize nucleic acids makes it a valuable reagent in molecular biology. Additionally, it serves as a catalyst in various biochemical reactions, enhancing reaction rates and yields .

Table 1: Biochemical Applications of Copper(II) Acetate

ApplicationDescription
DNA ExtractionStabilizes nucleic acids during extraction processes.
Catalysis in ReactionsEnhances rates of biochemical reactions.

Catalyst in Organic Synthesis

Copper(II) acetate is recognized for its role as a catalyst in organic synthesis. It facilitates several key reactions, including:

  • Cross-Coupling Reactions : Used in the Ullmann reaction to couple organic halides with aromatic compounds.
  • Cyclization Reactions : Assists in forming carbon-carbon and carbon-heteroatom bonds essential for pharmaceutical synthesis .

Case Study: Aldoxime to Amide Conversion

A study demonstrated the effectiveness of copper(II) acetate in converting aldoximes to amides under mild conditions. The presence of acetonitrile significantly improved yields, showcasing its utility in organic transformations .

Table 2: Key Organic Reactions Involving Copper(II) Acetate

Reaction TypeDescription
Ullmann ReactionCouples organic halides with aromatic compounds.
Aldoxime to Amide ConversionConverts aldoximes to amides efficiently.

Electroplating and Surface Coatings

In the electroplating industry, copper(II) acetate is utilized for depositing copper onto various substrates. Its solutions provide high-quality finishes that enhance conductivity and corrosion resistance, making it ideal for electronics and automotive applications .

Table 3: Electroplating Applications

ApplicationDescription
ElectronicsUsed for coating electronic components with copper.
Automotive PartsProvides corrosion-resistant coatings for durability.

Textile Dyeing and Pigment Production

Copper(II) acetate is used in textile dyeing processes and as a pigment in various applications, including art materials like oil paints. Its vibrant color properties make it suitable for creating rich hues in textiles and art .

Table 4: Textile and Pigment Applications

ApplicationDescription
Textile DyeingProvides color to fabrics through dyeing processes.
Pigment ProductionUsed in art materials for vibrant color creation.

Fungicide and Insecticide

Historically, copper(II) acetate has been utilized as a fungicide and insecticide. Its effectiveness against various pests makes it valuable in agricultural practices .

Table 5: Agricultural Applications

ApplicationDescription
FungicideControls fungal infections in crops.
InsecticideEffective against various agricultural pests.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Copper(II) acetate, and how can researchers optimize yield and purity?

Copper(II) acetate is commonly synthesized by reacting basic copper carbonate (CuCO₃·Cu(OH)₂) with glacial acetic acid under reflux. Excess acetic acid ensures complete dissolution of the carbonate, producing a dark blue-green solution. Heating accelerates the reaction, but residual solids may require filtration . Yield optimization involves stoichiometric control (1:2 molar ratio of CuCO₃·Cu(OH)₂ to acetic acid) and slow evaporation for crystallization. Purity is confirmed via elemental analysis and X-ray diffraction (XRD) .

Q. Which spectroscopic and analytical techniques are critical for characterizing Copper(II) acetate and its complexes?

Key techniques include:

  • UV-Vis Spectroscopy : Identifies d-d transitions in the visible range (600–800 nm) for octahedral Cu(II) complexes .
  • FT-IR Spectroscopy : Confirms acetate ligand coordination via symmetric/asymmetric C-O stretching (1410–1610 cm⁻¹) .
  • EPR Spectroscopy : Detects paramagnetic Cu(II) centers, providing insight into electronic environments .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration states by monitoring mass loss upon heating .

Q. How should researchers document experimental procedures for Copper(II) acetate studies to ensure reproducibility?

Detailed protocols must include:

  • Precise reagent concentrations, reaction temperatures, and purification steps.
  • Instrument calibration data (e.g., NMR shifts, XRD parameters).
  • Raw spectral data and computational input files (e.g., DFT calculations). Redundant details (e.g., >5 compound syntheses) should be relegated to supplementary materials .

Advanced Research Questions

Q. What mechanistic insights explain Copper(II) acetate’s role in catalytic cross-coupling and annulation reactions?

Copper(II) acetate facilitates oxidative coupling via single-electron transfer (SET) mechanisms. For example, in Ullmann-type reactions, it mediates aryl halide activation through transient Cu(III) intermediates, enabling C–N/C–O bond formation. Kinetic studies (e.g., rate vs. [Cu]) and isotopic labeling (²H/¹³C) are used to validate pathways. Computational modeling (DFT) further elucidates transition states .

Q. How do extreme pressure-temperature (P-T) conditions affect Copper(II) acetate stability, and what implications does this have for geological and materials science applications?

Hydrothermal experiments show Copper(II) acetate remains stable up to 350°C under low geothermal gradients (<19°C/km). Decomposition above this threshold releases CO₂ and acetic acid, mimicking organic ligand behavior in ore-forming fluids. Isochoric P-T modeling (P = 1.89T + 128.58) validates its potential as a metal-transport agent in geological systems .

Q. What strategies resolve contradictions in reported magnetic properties of Copper(II) acetate coordination complexes?

Discrepancies in magnetic susceptibility (e.g., μeff variations) arise from ligand field distortions and intermolecular interactions. Researchers should:

  • Compare experimental data (SQUID magnetometry) with theoretical predictions (spin-Hamiltonian models).
  • Analyze crystal packing via single-crystal XRD to identify antiferromagnetic coupling pathways .

Q. How can Copper(II) acetate be integrated into advanced materials like high-temperature superconductors or magnetoresistive systems?

As a precursor, Copper(II) acetate enables precise doping of Cu²⁺ ions into perovskite lattices (e.g., YBa₂Cu₃O₇). Sol-gel synthesis routes ensure homogeneous distribution, while EXAFS/XANES probes local Cu coordination. Challenges include minimizing acetate residue, which can disrupt crystallinity .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing discrepancies in Copper(II) acetate reaction yields or spectroscopic data?

  • Error Analysis : Quantify systematic errors (e.g., balance calibration) vs. random errors (e.g., pipetting).
  • Multivariate Regression : Correlate reaction parameters (temperature, pH) with yield using software like R or Python.
  • Principal Component Analysis (PCA) : Identify spectral outliers in large datasets (e.g., IR/Emission spectra) .

Q. How should researchers design experiments to evaluate Copper(II) acetate’s biocompatibility or toxicity in biomedical applications?

  • In Vitro Assays : Measure IC₅₀ values against cell lines (e.g., HeLa) using MTT assays.
  • Chelation Studies : Compete Cu(II) with EDTA to assess metal-ligand stability in physiological buffers.
  • In Vivo Models : Monitor biodistribution in rodent models via radiolabeled ⁶⁴Cu tracking .

Q. Data Reporting Standards

  • Reproducibility : Deposit raw data in repositories like Zenodo or Figshare.
  • Ethical Compliance : Disclose conflicts of interest and funding sources per ICH guidelines .

Properties

CAS No.

142-71-2

Molecular Formula

C2H4CuO2

Molecular Weight

123.60 g/mol

IUPAC Name

acetic acid;copper

InChI

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

UMRSVAKGZBVPKD-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Cu+2]

Canonical SMILES

CC(=O)O.[Cu]

Color/Form

Blue-green hydroscopic powde

density

1.9 at 68 °F (USCG, 1999)

melting_point

239 °F (USCG, 1999)

Key on ui other cas no.

142-71-2
52503-64-7
4180-12-5

physical_description

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive.
DryPowde

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

Related CAS

4180-12-5

Synonyms

Acetic Acid Copper(2+) Salt;  Copper Acetate;  Acetic Acid Cupric Salt;  Copper Diacetate;  Copper(2+) Acetate;  Copper(2+) Diacetate;  Crystallized Verdigris;  Crystals of Venus;  Cupric Acetate;  Cupric Diacetate;  Neutral Verdigris;  Ploss Blue;  Venus Copper

Origin of Product

United States

Synthesis routes and methods I

Procedure details

70 ml of purified water was added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2 ml of 64 wt % hydrazine hydrate while stirring at 60° C. so as to give a molar ratio of hydrazine to copper acetate of 0.9, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 50 nm and 180 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 95 nm.
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Synthesis routes and methods II

Procedure details

40 ml of purified water and 30 ml of ethanol were added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2.4 ml of 64 wt % hydrazine hydrate while stirring at room temperature of 25° C. so as to give a molar ratio of hydrazine to copper acetate of 1.1, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 10 nm and 190 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 40 nm.
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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